AY 9944

DHCR7 inhibition Cholesterol biosynthesis SLOS modeling

AY 9944 is a potent, selective DHCR7 inhibitor (IC50=13 nM) with >6000-fold selectivity over pre-lanosterol steps vs. U18666A, eliminating confounding off-target effects on early isoprenoid intermediates. • Validated rat SLOS model: >50% serum cholesterol reduction & 7-DHC accumulation (11 mg/dL) by gestation day 9; 77% fetal pituitary agenesis at teratogenic doses • Enables Shh signaling & developmental studies without G1 cell cycle arrest (unlike lovastatin/triparanol in F111 fibroblasts) • Aqueous solubility 21 mg/mL supports precise in vivo dosing in pregnant rodents Supplied with batch-specific CoA; global shipping available.

Molecular Formula C22H30Cl4N2
Molecular Weight 464.3 g/mol
CAS No. 1245-84-7
Cat. No. B073026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAY 9944
CAS1245-84-7
SynonymsA-7, AY9944
AY 9944
AY-9944
AY9944
AY9944 A 7
AY9944 A-7
AY9944-A-7
trans-1,4-Bis(2-chlorobenzaminomethyl)cyclohexane Dihydrochloride
Molecular FormulaC22H30Cl4N2
Molecular Weight464.3 g/mol
Structural Identifiers
SMILESC1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl
InChIInChI=1S/C22H28Cl2N2.2ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;;/h1-8,17-18,25-26H,9-16H2;2*1H
InChIKeyNRVIEWRSGDDWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AY 9944: A Potent and Selective DHCR7 Inhibitor for Cholesterol Biosynthesis Research and SLOS Modeling


AY 9944 (trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride) is a synthetic amphiphilic diamine that functions as a potent and selective inhibitor of 7-dehydrocholesterol Δ7-reductase (DHCR7, EC 1.3.1.21), the terminal enzyme in the cholesterol biosynthesis pathway. By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, AY 9944 induces hypocholesterolemia and a marked accumulation of 7-DHC and related aberrant sterols in tissues and serum, thereby recapitulating the biochemical hallmark of Smith-Lemli-Opitz syndrome (SLOS) [1] [2]. The compound is also recognized for its ability to disrupt Sonic Hedgehog (Shh) signaling, a pathway critically dependent on cholesterol for proper ligand maturation and target tissue response, making it an essential tool in developmental biology and teratogenicity studies [3].

Why AY 9944 Cannot Be Simply Substituted with Other Cholesterol Synthesis Inhibitors


While several compounds are marketed as DHCR7 or cholesterol synthesis inhibitors, AY 9944 possesses a unique combination of potency, enzyme selectivity, and downstream pathway effects that precludes simple substitution with close analogs such as U18666A, BM15766 (BM 15.766), triparanol, or early-stage inhibitors like lovastatin. Despite overlapping enzyme targets, these compounds exhibit stark quantitative differences in inhibitory potency (up to >1000-fold variation in IC50 values), distinct inhibition profiles at off-target sterol biosynthetic steps (e.g., U18666A's 6000-fold greater activity at early pathway steps), and divergent pharmacological outcomes in established disease models [1] [2]. Consequently, substituting AY 9944 without rigorous re-validation of sterol profiles and biological endpoints can lead to non-equivalent experimental results, confounding data interpretation and reproducibility in SLOS modeling, Shh signaling studies, and sterol metabolism research [3].

AY 9944 Quantitative Differentiation Guide: Potency, Selectivity, and In Vivo Model Fidelity


Superior DHCR7 Inhibitory Potency of AY 9944 Compared to BM15766 and Triparanol

In a direct enzymatic assay using microsomes from Saccharomyces cerevisiae heterologously expressing human Δ7-sterol reductase, AY 9944 demonstrated a half-maximal inhibitory concentration (IC50) of 0.013 μM (13 nM) [1]. This represents a 92-fold greater potency than BM15766 (IC50 = 1.2 μM) and a >1000-fold greater potency than triparanol (IC50 = 14 μM) [1].

DHCR7 inhibition Cholesterol biosynthesis SLOS modeling

Distinct Concentration-Dependent Sterol Synthesis Inhibition Profile of AY 9944 Versus U18666A in Brain Tissue

In a comparative study using rat brain homogenates, AY 9944 and U18666A exhibited marked differences in their concentration-dependent inhibition of sterol biosynthetic steps. At steps located before lanosterol formation (category one), U18666A was over 6000 times more active than AY 9944 [1]. At higher concentrations where both compounds suppressed essentially all sterol synthesis, the drug-specific effects at late pathway steps (category two) were obscured [1]. This indicates that AY 9944 provides a narrower, more selective window for targeting late-stage cholesterol biosynthesis without profound suppression of early pathway intermediates.

Sterol biosynthesis Neuroscience Brain cholesterol

Established In Vivo Rat Model for Smith-Lemli-Opitz Syndrome (SLOS) with Quantifiable Sterol Perturbations

Oral administration of AY 9944 to pregnant rats on gestation day 3 resulted in a rapid and quantifiable biochemical phenotype mirroring human SLOS. By gestation day 6, serum cholesterol was reduced by >50% with concurrent accumulation of 7-DHC, 8-DHC, and trienols [1]. On gestation day 9, serum 7-DHC levels equaled cholesterol levels at 11 mg/dL [1]. The magnitude of hypocholesterolemia and 7-DHC accumulation was shown to be dose-dependent, and progesterone levels dropped to 40% of controls by day 10 [1]. By day 21, 77% of live fetuses exhibited pituitary agenesis [1].

SLOS In vivo model Teratogenicity

Differential Effects on Cell Cycle Distribution Compared to Lovastatin and Triparanol

In a comparative study using F111 rat fibroblast cells, treatment with AY 9944 (10 µM) did not alter the distribution of cells across cell cycle phases (G1, S, G2), whereas treatment with lovastatin (2.5 µM) or triparanol (7.5 µM) resulted in G1 cell cycle arrest [1] [2]. This indicates that AY 9944-mediated DHCR7 inhibition, unlike HMG-CoA reductase inhibition (lovastatin) or combined DHCR7/DHCR24 inhibition (triparanol), does not trigger the same cell cycle regulatory checkpoints.

Cell cycle Cholesterol homeostasis F111 cells

Superior Aqueous Solubility for In Vivo Dosing and In Vitro Assay Preparation

AY 9944 exhibits high aqueous solubility (21 mg/mL in water, ~45.22 mM) and moderate solubility in DMSO (8 mg/mL, ~17.23 mM) at 25°C . This aqueous solubility facilitates the preparation of homogeneous suspensions for oral or subcutaneous in vivo dosing, as demonstrated in established rat SLOS models (e.g., 7.5 mg/kg s.c. every 6 days from postnatal day 2 to 20) [1]. In contrast, many structurally related inhibitors (e.g., triparanol, U18666A) have lower aqueous solubility, necessitating the use of organic co-solvents or complex formulation strategies that can introduce experimental variability.

Solubility In vivo dosing Formulation

Enzyme Specificity: AY 9944 Targets DHCR7 Whereas Triparanol Primarily Inhibits DHCR24

AY 9944 and BM15766 specifically inhibit 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step of the Kandutsch-Russell cholesterol synthesis pathway. In contrast, triparanol inhibits Δ24-dehydrocholesterol reductase (DHCR24), which catalyzes the final step of an alternative pathway [1] [2]. This fundamental difference in enzyme targeting results in distinct sterol intermediate accumulation profiles: AY 9944 causes accumulation of 7-DHC and 8-DHC, whereas triparanol causes accumulation of desmosterol. The two compounds are not interchangeable for modeling DHCR7-deficient SLOS.

Enzyme specificity DHCR24 Cholesterol synthesis pathways

AY 9944 Best Research Application Scenarios Based on Quantitative Differentiation


Establishing a Validated Pharmacological Rat Model of Smith-Lemli-Opitz Syndrome (SLOS)

AY 9944 is the compound of choice for establishing a robust and well-characterized rat model of SLOS. Its use is supported by quantitative in vivo data showing a >50% reduction in serum cholesterol and accumulation of 7-DHC to levels equaling cholesterol (11 mg/dL) by gestation day 9, along with dose-dependent teratogenic outcomes including 77% fetal pituitary agenesis [1]. This validated model enables preclinical investigation of SLOS pathophysiology and potential therapeutic interventions.

Selective Inhibition of Late-Stage Cholesterol Biosynthesis in Brain Tissue Studies

For neuroscience research requiring specific blockade of the terminal step of cholesterol biosynthesis (DHCR7) without profound suppression of early isoprenoid intermediates, AY 9944 provides a selective pharmacological tool. Its >6000-fold lower activity at pre-lanosterol steps compared to U18666A minimizes confounding effects on early pathway intermediates, making it ideal for studying the role of 7-DHC accumulation and cholesterol depletion in brain development and function [2].

Disruption of Sonic Hedgehog Signaling in Developmental Biology and Teratogenicity Studies

AY 9944 is a key reagent for investigating the intersection of cholesterol metabolism and Sonic Hedgehog (Shh) signaling. Its potent DHCR7 inhibition (IC50 = 13 nM) [3] disrupts the sterol-dependent maturation and target tissue response to Shh, leading to holoprosencephaly and other developmental defects [4]. Its aqueous solubility (21 mg/mL) facilitates precise in vivo dosing in pregnant rodents for teratogenicity studies.

Cell Cycle Studies Requiring Cholesterol Depletion Without G1 Arrest Artifacts

In experiments examining the role of cholesterol and its precursors in cell proliferation, AY 9944 offers a distinct advantage over lovastatin and triparanol. Unlike these comparators, AY 9944 does not induce G1 cell cycle arrest in F111 fibroblasts [5], allowing researchers to study the effects of cholesterol depletion and 7-DHC accumulation without confounding cell cycle checkpoint activation.

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